假蒲公英甾醇

描述

Enantiospecific Synthesis Analysis

The synthesis of pseudopteroxazole, a compound with antitubercular properties, has been a subject of interest in the scientific community. One study achieved an enantiospecific synthesis of a structure previously assigned to pseudopteroxazole. The process involved coupling diene acid and amino phenol to produce an amide, which underwent an oxidative intramolecular Diels-Alder reaction to create a tricyclic lactam. This lactam was then transformed through several intermediates into a diene, which upon cationic cyclization yielded two diastereomeric tricyclic amphilectanes. These were then separated and further transformed, but the resulting compounds did not match pseudopteroxazole, suggesting a need for revision of the structure .

Molecular Structure Analysis

Chemical Reactions Analysis

In the synthesis of pseudopteroxazole, several chemical reactions were key to constructing the molecule's complex framework. These included a novel oxidative intramolecular Diels-Alder reaction, a stereoselective intramolecular Friedel-Crafts alkylation, and a regioselective hydrogenation. Additionally, a Wolff-Semmler rearrangement was modified to transform intermediates into the desired structure. These reactions not only demonstrate the synthetic complexity but also the ingenuity required to assemble such intricate molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of pseudopteroxazole are not explicitly detailed in the provided papers, the synthesis and structural revision efforts underscore the compound's intricate nature. The enantioselective synthesis and the need for precise stereochemical control indicate that pseudopteroxazole's physical and chemical properties are sensitive to its stereochemistry. The methodologies employed in these syntheses are indicative of the compound's complexity and the precision required to replicate its structure .

科学研究应用

抗原生动物活性

研究表明,假蒲公英甾醇具有抗原生动物活性。一项研究从大叶紫苑中分离出假蒲公英甾醇,测试了其对恶性疟原虫、布氏锥虫、克氏锥虫和婴儿利什曼原虫等原生动物感染的影响。它对其中一些病原体表现出中等到弱的活性 (Ezzat 等人,2017)。

抗肿瘤活性

假蒲公英甾醇还在一项探索法瑞龙胆抗肿瘤特性的研究中被发现。该研究发现,植物中的其他化合物显示出显着的细胞毒活性,表明潜在的抗肿瘤应用 (Yang 等人,2012)。

抗炎作用

另一个感兴趣的领域是假蒲公英甾醇的抗炎特性。对松果菊的研究发现,像假蒲公英甾醇这样的三萜在肌肉损伤模型中具有显着的抗炎作用 (Abreu 等人,2013)。

植物化学研究

对各种植物(如巴西假砖叶菊和蓍草)的植物化学研究已将假蒲公英甾醇鉴定为一种成分。这些研究有助于了解这些植物的化学构成和潜在治疗应用 (Amorim 等人,2016); (Chandler 等人,1982)。

化感作用

假蒲公英甾醇已在研究化感活性中被发现。例如,在异叶大戟中,假蒲公英甾醇是分离出的几种可能有助于植物化感作用的化合物之一 (Silva 等人,2019)。

安全和危害

未来方向

属性

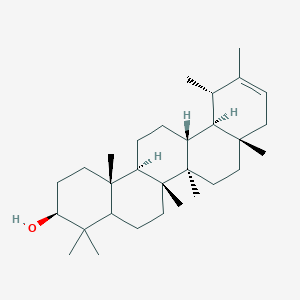

IUPAC Name |

(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3/t20-,21-,22?,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFFRJBGMSPDMS-MHFMPXFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963568 | |

| Record name | Urs-20-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urs-20-en-3-ol, (3beta,18alpha,19alpha)- | |

CAS RN |

464-98-2 | |

| Record name | Urs-20-en-3-ol, (3beta,18alpha,19alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urs-20-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)